![molecular formula C23H22ClN3O2S B2508396 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide CAS No. 895646-50-1](/img/structure/B2508396.png)
2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide is a novel chemical entity that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds have garnered interest due to their potential biological activities and unique chemical structures. The chromeno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that combines a benzopyran (chromene) ring with a pyrimidine ring, which can be further substituted to create a variety of derivatives with different properties and activities.
Synthesis Analysis
The synthesis of related chromeno[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, a synthesis route for a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involves the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that contains the 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety . Another synthesis approach for 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones involves a tandem aza-Wittig reaction, starting from iminophosphorane and reacting with 4-chlorophenyl isocyanate to form a carbodiimide intermediate, which is then treated with phenols . These methods highlight the versatility of synthetic approaches to access the chromeno[2,3-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives is characterized by the presence of multiple rings, including a chromene and a pyrimidine ring. The crystal structure of a related compound was determined to belong to the tetragonal system with specific space group parameters . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, and to compare them with X-ray diffraction values. The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic distribution within the molecule .
Chemical Reactions Analysis
The chemical reactivity of chromeno[2,3-d]pyrimidine derivatives can be inferred from their functional groups and electronic structure. The presence of a chlorophenyl group may allow for further substitution reactions, while the pyrimidine ring can participate in various nucleophilic and electrophilic reactions. The synthesis routes described suggest that these compounds can be modified through condensation reactions and the use of carbodiimide intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as crystal system and space group. The calculated HOMO and LUMO energies can give an indication of the compound's electronic properties and its potential chemical reactivity. The MEP surface map can help predict sites of nucleophilic and electrophilic attack. Additionally, the antiproliferative activity of these compounds against various cancer cell lines suggests that they have significant biological relevance, which could be related to their physical and chemical properties .
Scientific Research Applications
Heterocyclic Synthesis and Applications
Research into compounds with the chromeno[2,3-d]pyrimidin-4-yl moiety has shown significant potential in the synthesis of polyfunctionally substituted heterocyclic compounds. For example, one study detailed the synthesis of new derivatives from the reaction of compound 1a with acetic anhydride, leading to various pyrimidin-7-yl-acetamide and benzamide derivatives. These compounds' reactivity towards electrophilic and nucleophilic reagents was investigated, highlighting their potential in creating condensed pyrazolo, chromeno, pyrimido, and thiopyrimidine structures (M. Elian, I. Abdelhafiz, & M. abdelreheim, 2014).
Antimicrobial and Anti-inflammatory Applications
Compounds incorporating the chromeno[2,3-d]pyrimidin-4-one structure have demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities. A study synthesized novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones and tested them for their biological activities, revealing that certain derivatives exhibited potent antimicrobial activity along with significant anti-inflammatory and analgesic effects (E. Rajanarendar et al., 2012).
Chemosensor Applications
The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives has been explored for chemosensor applications, particularly for detecting Hg2+ ions. Using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation, researchers developed a chemosensor that exhibited excellent sensitivity towards Hg2+ ions, showing a color change from white to light pink in the presence of these ions. This suggests potential environmental and analytical chemistry applications (Negar Jamasbi et al., 2021).
Synthesis of Nitrogen Heterocycles
The synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety, utilizing 4-(4-Acethylphenyl)-3-hydroxycoumarin, has been reported. This research highlights methods for creating thiazole, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole derivatives, which are important for developing new pharmaceuticals and materials (P. I. Yagodinets et al., 2019).
Future Directions
Heterocyclic compounds like this have immense significance in the pathophysiology of diseases and have proven to be broadly and economically useful as therapeutic agents . Therefore, comprehensive research on the diverse therapeutic potentials of these compounds is valuable for medical applications .
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-3-27(4-2)20(28)14-30-23-18-13-16-7-5-6-8-19(16)29-22(18)25-21(26-23)15-9-11-17(24)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMHXMEWSBLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

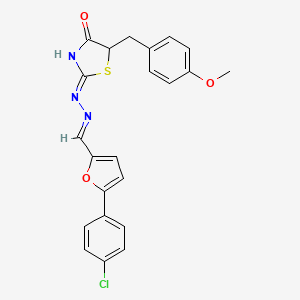
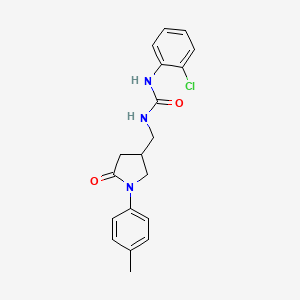
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)
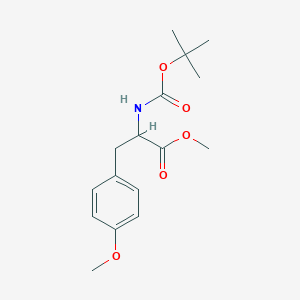
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)
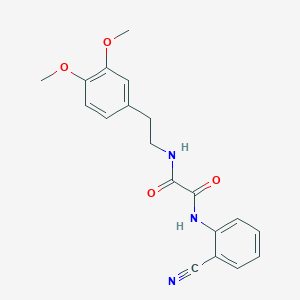
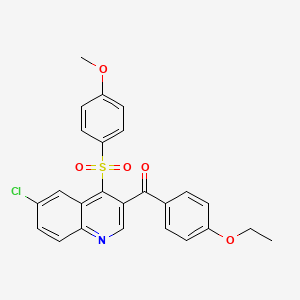
![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
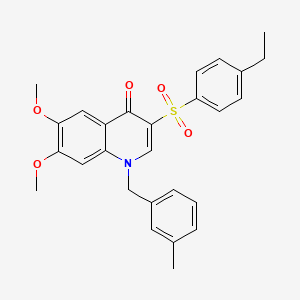
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)